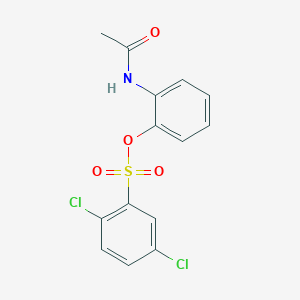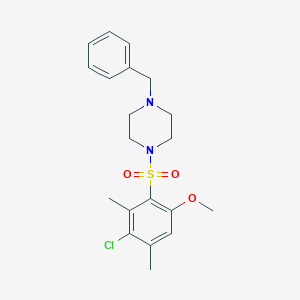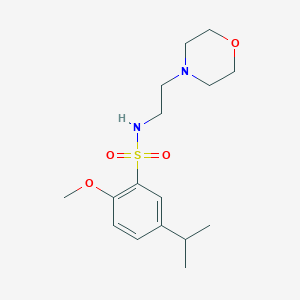![molecular formula C11H10Cl2N2O3S B512943 3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene CAS No. 898639-63-9](/img/structure/B512943.png)
3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene” is a benzene derivative. It contains a benzene ring which is a cyclic compound with 6 carbon atoms . The compound has two chlorine atoms, a methoxy group, and a sulfonyl group attached to a 2-methylimidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve electrophilic aromatic substitution, a common reaction for benzene derivatives . The specific synthesis pathway would depend on the starting materials and the order in which the substituents are added to the benzene ring .Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring, with the various substituents attached at the 1, 2, 3, and 4 positions . The exact 3D structure could be determined using computational chemistry or experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the substituents. The chlorine atoms might be replaced in a nucleophilic aromatic substitution reaction. The sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the substituents. For example, the presence of the polar sulfonyl group and the electronegative chlorine atoms might increase the compound’s water solubility compared to benzene .Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-7-14-5-6-15(7)19(16,17)9-4-3-8(12)10(13)11(9)18-2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYXVPBSPGYDRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B512879.png)
![2-[(3,4-dimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B512882.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512885.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512887.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512888.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512889.png)
![1-(3,4-Dichlorophenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512893.png)
![1-Benzyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512895.png)